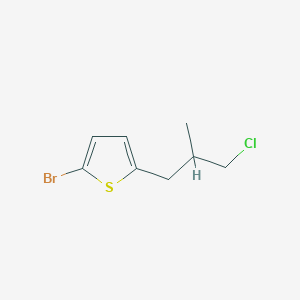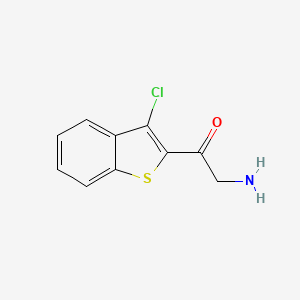
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H8ClNOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one typically involves the reaction of 3-chlorobenzothiophene with ethyl chloroacetate in the presence of a base, followed by the addition of ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a chlorine atom on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure also enables it to interact with specific molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H8ClNOS |
|---|---|
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNOS/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12/h1-4H,5,12H2 |
Clé InChI |
LAUHHXXLTYIMFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
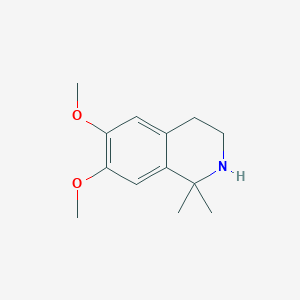
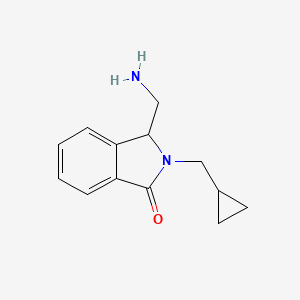


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)

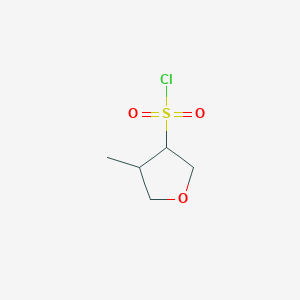
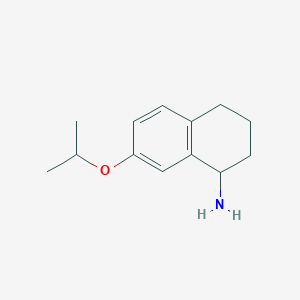
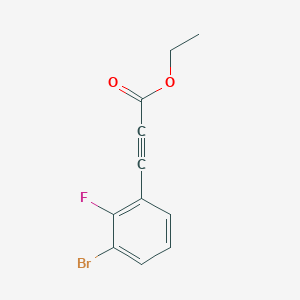
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
